CAY10669 vs Anacardic Acid: 2-Fold PCAF Inhibitory Potency Improvement
CAY10669 demonstrates a quantitatively defined 2-fold improvement in PCAF inhibitory potency relative to its parent compound anacardic acid . Both compounds were evaluated under equivalent biochemical assay conditions measuring PCAF enzymatic activity . This defined potency differential provides a reproducible baseline for dose selection and enables direct comparison of PCAF-dependent effects across studies using these two tools.
| Evidence Dimension | PCAF enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 662 μM |
| Comparator Or Baseline | Anacardic acid (>1000 μM estimated, ~2-fold less potent) |
| Quantified Difference | 2-fold improvement in inhibitory potency |
| Conditions | Biochemical PCAF histone acetyltransferase activity assay |
Why This Matters
This 2-fold potency differential enables precise dose-response titration and provides a validated reference point for interpreting PCAF-dependent transcriptional effects.
